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Compound of Interest

Compound Name: 2-Bromoacrylonitrile

CAS No.: 920-34-3

Cat. No.: B1583452 Get Quote

The reactivity of 2-BAN is defined by the synergistic electron-withdrawing effects of the nitrile

group (-CN) and the bromine atom (-Br) on the vinylic system.

Property Value/Description Implication

Structure
High electron deficiency at

-carbon.

LUMO Energy Low

Highly reactive toward

nucleophiles (soft/hard) and

dienes.

Dipole Moment ~2.9 D
Strong alignment in polar

transition states.

Leaving Group
Bromide (

)

Enables substitution pathways

not available to simple

acrylamides.

Mechanistic Distinction:

Acrylamide: Irreversible Michael addition (

). Product is saturated.
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2-Bromoacrylonitrile: Vinylic Nucleophilic Substitution (

). Product retains unsaturation (Vinyl Sulfide).

Part 2: The Warhead Profile (Drug Development)
For drug discovery professionals, 2-BAN serves as a "suicide" warhead targeting non-catalytic

cysteine residues. Its mechanism is critical for covalent inhibitor design: it does not merely

"cap" the cysteine but transforms it into a cyano-vinyl thioether, which is electronically distinct

and sterically compact.

Mechanism of Action: Cysteine Modification
The reaction proceeds via a rapid Michael addition of the thiolate (

) to the

-carbon, generating a stabilized carbanion. This is followed by the rapid elimination of hydrogen
bromide (HBr) to restore the double bond.
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Figure 1: The Addition-Elimination mechanism of 2-bromoacrylonitrile with cysteine thiols.

Kinetic Considerations:

Reactivity: 2-BAN is significantly more electrophilic than acrylamide due to the inductive

effect of the

-halogen.

Stability: The resulting 3-(cysteinyl)acrylonitrile adduct is highly stable and resistant to

metabolic hydrolysis, unlike some thioesters or reversible Michael adducts.
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Part 3: Synthetic Versatility (The Ketene Equivalent)
In organic synthesis, 2-BAN is the reagent of choice for introducing a ketene moiety into a ring

system via Diels-Alder cycloaddition. Since ketene itself (

) is unstable and prone to dimerization, 2-BAN acts as a surrogate.

Workflow:

Cycloaddition: 2-BAN reacts with a diene (e.g., cyclopentadiene, furan) to form an

-bromo-nitrile adduct.

Hydrolysis: Treatment with base (KOH/DMSO) unmasks the ketone functionality.

Protocol A: Diels-Alder Synthesis (Ketene Equivalent
Route)
Target: Bicyclo[2.2.1]hept-5-en-2-one (from Cyclopentadiene)

Reagents:

Freshly cracked Cyclopentadiene (1.0 eq)

2-Bromoacrylonitrile (1.2 eq)

Solvent: Toluene or Benzene (optional, reaction is often neat)

Hydrolysis: KOH, DMSO, Water

Step-by-Step Methodology:

Preparation: Crack dicyclopentadiene at 180°C to obtain monomeric cyclopentadiene. Store

at -78°C if not using immediately.

Cycloaddition:

In a sealed tube or round-bottom flask with a reflux condenser, mix cyclopentadiene (6.6

g, 0.1 mol) and 2-bromoacrylonitrile (15.8 g, 0.12 mol).
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Caution: Reaction is exothermic. Cool in an ice bath initially if scale is >10g.

Stir at room temperature for 12 hours. (TLC monitoring: disappearance of diene).

Purification: Distill the crude mixture under reduced pressure to yield the isomeric mixture

of 2-bromo-bicyclo[2.2.1]hept-5-ene-2-carbonitrile.

Unmasking (Hydrolysis):

Dissolve the adduct (10 g) in DMSO (50 mL).

Add a solution of KOH (2.5 eq) in water (10 mL) dropwise at 0°C.

Stir at room temperature for 15 hours.

Workup: Pour into ice water, extract with ether, dry over

, and concentrate.

Result: Bicyclo[2.2.1]hept-5-en-2-one.

Part 4: Experimental Protocols for Bio-Reactivity
Protocol B: Cysteine Reactivity Assay (Kinetic Profiling)
This protocol quantifies the electrophilicity of 2-BAN relative to standard warheads.

Materials:

N-Acetylcysteine (NAC) or Glutathione (GSH) (10 mM stock in PBS).

2-Bromoacrylonitrile (10 mM stock in DMSO).

Internal Standard: 1-Naphthoic acid.

Buffer: PBS, pH 7.4.

Procedure:

Incubation: Prepare a reaction mixture containing 500
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M thiol and 50

M 2-BAN (pseudo-first-order conditions) in PBS (pH 7.4) with 10% DMSO.

Monitoring: Inject aliquots into HPLC-UV (254 nm) at t = 0, 5, 10, 30, and 60 minutes.

Analysis: Monitor the depletion of the 2-BAN peak and the appearance of the vinyl sulfide

adduct.

Calculation: Plot

vs. time to determine

.

Part 5: Safety & Handling (Critical)
2-Bromoacrylonitrile is a potent lachrymator and vesicant.

Engineering Controls: All operations must be performed in a high-efficiency fume hood.

PPE: Double nitrile gloves (0.11 mm minimum) or Silver Shield® laminate gloves are

required. Standard latex is permeable.

Emergency: In case of skin contact, do not use water immediately if liquid is present; absorb

with dry cloth, then wash with copious soap and water. Treat as a cyanide-releasing agent

potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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